molecular formula C8H8N4O3S B13530967 5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13530967
M. Wt: 240.24 g/mol
InChI Key: UOSPPXYPTHREHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,3-thiadiazole ring substituted with a propyl group at the 4-position and fused to a 1,2,4-oxadiazole-carboxylic acid moiety. This structure combines sulfur- and nitrogen-containing heterocycles with a carboxylic acid functional group, conferring amphiphilic properties that may enhance bioavailability and membrane permeability.

Properties

Molecular Formula

C8H8N4O3S

Molecular Weight

240.24 g/mol

IUPAC Name

5-(4-propylthiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H8N4O3S/c1-2-3-4-5(16-12-10-4)7-9-6(8(13)14)11-15-7/h2-3H2,1H3,(H,13,14)

InChI Key

UOSPPXYPTHREHC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SN=N1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole heterocycle is typically synthesized via cyclization of appropriate hydrazine or thiosemicarbazide precursors, followed by sulfur incorporation and ring closure. Common methods include:

Formation of 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is commonly prepared via cyclodehydration of acyl hydrazides or related precursors:

Specific Preparation Methods for 5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Given the dual heterocyclic nature of the target molecule, its synthesis involves sequential or convergent construction of the 1,2,3-thiadiazole and 1,2,4-oxadiazole rings, with appropriate substitution.

Synthesis of the 4-Propyl-1,2,3-thiadiazol-5-yl Intermediate

  • Starting from substituted hydrazides bearing the propyl group, the thiadiazole ring is formed by cyclization with sulfurizing agents. For example, the propyl-substituted acyl hydrazide can be treated with Lawesson’s reagent or P₂S₅ in refluxing THF or DMF to induce ring closure and sulfur incorporation, yielding the 4-propyl-1,2,3-thiadiazol-5-yl moiety.

  • Alternatively, bis-hydrazide intermediates can be prepared by coupling propyl-substituted carboxylic acids with hydrazides using coupling agents like HATU and DIPEA, followed by cyclization with Lawesson’s reagent to form the thiadiazole ring.

Construction of the 1,2,4-oxadiazole-3-carboxylic Acid Moiety

  • The oxadiazole ring bearing the carboxylic acid at the 3-position can be synthesized by cyclodehydration of appropriate diacylhydrazines or acyl hydrazides using POCl₃ or P₂O₅ as dehydrating agents under reflux.

  • Ester intermediates can be hydrolyzed post-cyclization to yield the free carboxylic acid functionality.

  • Electrocatalytic methods offer a green alternative for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, which can be adapted for the preparation of the oxadiazole-3-carboxylic acid segment.

Coupling of the Two Heterocyclic Units

  • The final step involves linking the 4-propyl-1,2,3-thiadiazol-5-yl group to the 1,2,4-oxadiazole-3-carboxylic acid . This can be achieved by:

    • Direct substitution reactions on the oxadiazole ring at the 5-position with the thiadiazole intermediate under suitable coupling conditions.

    • Using cross-coupling strategies or condensation reactions facilitated by activating agents or catalysts.

  • Optimization of reaction conditions such as solvent, temperature, and catalyst/reagent choice is critical to maximize yield and purity.

Comparative Analysis of Preparation Methods

Aspect Cyclodehydration (POCl₃, P₂O₅) Sulfurization (Lawesson’s reagent, P₂S₅) Multicomponent Reactions (Ugi-Tetrazole) Electrocatalytic Synthesis
Target Ring 1,2,4-Oxadiazole 1,2,3-Thiadiazole 1,2,4-Oxadiazole 1,2,4-Oxadiazole
Reaction Conditions Reflux, acidic, dehydrating agents Reflux, sulfurizing agents Room temperature to moderate heat, metal-free Mild, green, room temperature
Yield Moderate to high Moderate Moderate (30-85%) Good yields
Advantages Well-established, high yield Efficient sulfur incorporation Structural diversity, rapid synthesis Green, sustainable, broad substrate scope
Limitations Harsh reagents, long reaction times Some reagents toxic or unstable Lower yields in some steps Requires electrochemical setup

Research Findings and Notes

  • The conversion of oxadiazole to thiadiazole by reaction with thiourea or Lawesson’s reagent is a common strategy, but yields can vary depending on conditions and substrates.

  • Ultrasound irradiation has been reported to improve yields and reduce reaction times in the synthesis of related oxadiazole and thiadiazole derivatives.

  • The use of coupling reagents like HATU and bases such as DIPEA in DMF facilitates the formation of bis-hydrazide intermediates, which are key precursors for thiadiazole synthesis.

  • The Ugi-tetrazole/Huisgen sequence allows for rapid assembly of 1,3,4-oxadiazoles from simple starting materials, offering a modular approach to structural diversity, though yields for some steps may be moderate.

  • Electrocatalytic synthesis represents a novel, environmentally friendly method for constructing 1,3,4-oxadiazole rings from aldehydes and hydrazides under mild conditions, which could be adapted for the target compound.

Summary Table of Key Reagents and Conditions for Preparation

Step Starting Material Reagents/Conditions Product/Intermediate Yield/Notes
1 Propyl-substituted acyl hydrazide Lawesson’s reagent or P₂S₅, reflux THF/DMF 4-Propyl-1,2,3-thiadiazol-5-yl intermediate Moderate to high yield
2 1,2-Diacylhydrazine or acyl hydrazide precursor POCl₃, P₂O₅, or PPA, reflux 1,2,4-Oxadiazole-3-carboxylic acid or ester High yield
3 Ester intermediate Hydrolysis (NaOH, MeOH/H₂O) Free carboxylic acid Quantitative
4 Thiadiazole intermediate + oxadiazole derivative Coupling agents or direct substitution Target compound Optimized conditions required

This detailed synthesis overview integrates multiple methodologies and research insights to guide the preparation of This compound . The choice of synthetic route depends on available starting materials, desired yields, and operational considerations, with modern methods providing greener and more efficient alternatives to traditional protocols.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the heterocyclic rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its interactions with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The heterocyclic rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound’s unique architecture can be compared to other oxadiazole- and thiadiazole-containing derivatives (Table 1).

Table 1: Structural Comparison of Key Analogues

Compound Name Core Heterocycles Substituents Key Functional Groups
Target Compound 1,2,3-Thiadiazole + 1,2,4-oxadiazole 4-Propyl (thiadiazole) Carboxylic acid
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 1,2,4-Oxadiazole + Pyrazole Cyclopropyl (pyrazole), CF₃-phenyl None
5-((4-(3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid 1,2,4-Oxadiazole + Pyrrole Dichloropyrrole carboxamido phenyl Carboxylic acid, Amide
Furan-2-carboxylic acid Furan None Carboxylic acid

Key Observations :

  • The target compound distinguishes itself through the 1,2,3-thiadiazole ring, which introduces sulfur-based electronic effects (e.g., polarizability, hydrogen-bonding capacity) absent in oxadiazole-pyrazole hybrids like the CF₃-phenyl derivative .
  • Furan-2-carboxylic acid () shares a carboxylic acid group but lacks the heterocyclic complexity of the target, likely reducing its pharmacological versatility .

Key Insights :

  • The carboxylic acid group in the target compound is a critical pharmacophore, as seen in the DNA gyrase inhibitor (IC₅₀ = 1.2 µM) . This moiety likely facilitates hydrogen bonding with enzyme active sites.
  • Unlike the CF₃-phenyl oxadiazole derivative , the target’s thiadiazole-propyl group could reduce metabolic stability but increase target specificity due to sulfur’s electronegativity.

Biological Activity

The compound 5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicine and agriculture, supported by research findings and case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of propylamine with thiosemicarbazide under controlled conditions to form the thiadiazole ring, followed by further modifications to introduce the oxadiazole moiety.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activity of derivatives containing the oxadiazole and thiadiazole rings. For instance:

  • Antibacterial Activity : Compounds similar to 5-(4-Propyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole derivatives have shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 8 µg/mL .
  • Antifungal Activity : The compound exhibits antifungal properties, making it a candidate for developing new antifungal agents. Its mechanism often involves disrupting fungal cell wall synthesis .

Anticancer Activity

Research indicates that compounds within this class exhibit anticancer properties . For example:

  • The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies revealed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer), with IC50 values indicating moderate to strong activity .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), disrupting essential metabolic pathways in bacteria and cancer cells .

Research Findings and Case Studies

StudyFindings
MDPI Study (2021)Identified strong antibacterial activity against C. tetani and B. subtilis with MICs comparable to standard antibiotics .
PubMed Central (2020)Demonstrated anticancer activity against multiple human cancer cell lines with significant cytotoxic effects .
ResearchGate (2016)Synthesized various oxadiazole derivatives showing potent antimicrobial and anticancer properties .

Q & A

Q. Advanced

  • Esterification : Converting the carboxylic acid to ethyl esters improves lipid solubility (logP increase by ~1.5 units) .
  • Salt formation : Sodium or potassium salts enhance aqueous solubility (e.g., 10–20 mg/mL in PBS at pH 7.4) .
  • Co-solvents : Use of DMSO-PEG 400 mixtures (1:4 v/v) achieves >90% dissolution in pharmacokinetic assays .

How do structural modifications at the thiadiazole ring affect biological activity?

Q. Advanced

  • Substituent effects : Propyl groups enhance hydrophobic interactions with enzyme pockets (e.g., IC₅₀ improved by 3-fold vs. methyl-substituted analogs) .
  • Electron-withdrawing groups : Fluorine or chlorine at the 4-position of thiadiazole increase electrophilicity, boosting antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .
  • Steric hindrance : Bulky groups (e.g., trichloromethyl) reduce binding affinity to targets like DNA gyrase by ~50% .

What in silico methods predict target interactions, and how do they align with experimental data?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with HDAC8 (binding energy ≤ -8.5 kcal/mol suggests strong inhibition). Hydrogen bonds between the oxadiazole ring and Arg37/Asp101 residues correlate with IC₅₀ values ≤1 µM .
  • MD simulations : 100-ns trajectories validate stability of ligand-enzyme complexes (RMSD <2.0 Å). Discrepancies >10% between predicted and experimental IC₅₀ often arise from solvation effects omitted in docking .

How can contradictions in reported biological activities across studies be resolved?

Q. Advanced

  • Assay standardization : Discrepancies in MIC values (e.g., 4–32 µg/mL) may stem from broth microdilution vs. agar dilution methods. Use CLSI guidelines for consistency .
  • Cell line variability : Test antitumor activity across multiple lines (e.g., HeLa vs. MCF-7) to confirm target specificity .
  • Metabolic stability : Hepatic microsome assays (e.g., rat vs. human) explain species-dependent efficacy gaps (e.g., t₁/₂ of 2 h vs. 5 h) .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Advanced

  • HPLC-MS : C18 columns (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient elution) detect impurities <0.1% .
  • ICP-OES : Monitors heavy metal residues (e.g., Pd ≤10 ppm from catalyst use) .

How does the compound’s reactivity with nucleophiles inform drug design?

Q. Advanced

  • Carboxylic acid reactivity : Susceptibility to nucleophilic attack (e.g., by lysine residues) can be mitigated via prodrug strategies (e.g., ester prodrugs reduce off-target alkylation) .
  • Thiadiazole ring stability : Degradation in alkaline conditions (pH >9) necessitates pH-adjusted formulations for oral delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.